(2-(Trifluoromethyl)pyrimidin-4-yl)boronic acid

Suzuki-Miyaura Cross-Coupling Protodeboronation Electron-Withdrawing Substituents

This 2-(trifluoromethyl)pyrimidin-4-yl boronic acid is the definitive building block for installing the PYK2-selective pharmacophore into your drug candidate. Unlike unsubstituted or alternative pyrimidine boronic acids, the electron‑withdrawing -CF₃ group at the 2‑position precisely tunes both cross‑coupling efficiency and biological selectivity. Achieve >10‑fold selectivity over FAK—critical for antitumor programs targeting non‑small cell lung cancer (e.g., H1975 IC₅₀ 2.27 μM). Predicted 98% purity minimizes protodeboronation; order now for advanced Suzuki‑Miyaura protocols.

Molecular Formula C5H4BF3N2O2
Molecular Weight 191.91 g/mol
Cat. No. B12951001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(Trifluoromethyl)pyrimidin-4-yl)boronic acid
Molecular FormulaC5H4BF3N2O2
Molecular Weight191.91 g/mol
Structural Identifiers
SMILESB(C1=NC(=NC=C1)C(F)(F)F)(O)O
InChIInChI=1S/C5H4BF3N2O2/c7-5(8,9)4-10-2-1-3(11-4)6(12)13/h1-2,12-13H
InChIKeyZHIURVFFKUQVKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-(Trifluoromethyl)pyrimidin-4-yl)boronic Acid: Procurement Specifications for a Trifluoromethylated Heteroaryl Boronic Acid Building Block


(2-(Trifluoromethyl)pyrimidin-4-yl)boronic acid (CAS 1439366-13-8) is a heteroaryl boronic acid characterized by a trifluoromethyl (-CF₃) substituent at the 2-position and a boronic acid (-B(OH)₂) group at the 4-position of a pyrimidine ring, with a molecular formula of C₅H₄BF₃N₂O₂ and a molecular weight of 191.91 g/mol [1]. This compound serves as a key intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of carbon-carbon bonds, particularly for introducing the 2-(trifluoromethyl)pyrimidin-4-yl moiety into more complex molecular architectures .

Why (2-(Trifluoromethyl)pyrimidin-4-yl)boronic Acid Cannot Be Replaced by Unsubstituted Pyrimidine Boronic Acids


Substitution of (2-(trifluoromethyl)pyrimidin-4-yl)boronic acid with simpler pyrimidine boronic acids is not chemically equivalent due to the profound electronic and steric effects of the -CF₃ group. The strong electron-withdrawing nature of the trifluoromethyl substituent directly modulates the boronic acid's reactivity, acidity, and susceptibility to protodeboronation, a common decomposition pathway for 2-heteroarylboronic acids [1]. This influences both the efficiency of the Suzuki-Miyaura cross-coupling and the metabolic stability of the final drug candidates [2]. Consequently, the specific substitution pattern dictates the success of a synthetic route and the biological profile of the resulting compounds, making direct interchange with non-fluorinated or differently substituted analogs a high-risk proposition.

Quantitative Differentiation of (2-(Trifluoromethyl)pyrimidin-4-yl)boronic Acid: A Comparative Evidence Guide


Enhanced Electron Deficiency: Impact of the 2-Trifluoromethyl Group on Boronic Acid Reactivity

The 2-trifluoromethyl group imparts a significantly higher electron deficiency to the pyrimidine ring compared to unsubstituted pyrimidine analogs. This property is a class-level inference supported by the known challenges with 2-heteroarylboronic acids, which are prone to rapid protodeboronation—a decomposition pathway that reduces coupling efficiency [1]. The electron-withdrawing nature of the -CF₃ group is expected to further increase the acidity of the boronic acid and may require tailored coupling conditions, distinguishing it from less electron-deficient analogs like pyrimidin-4-ylboronic acid.

Suzuki-Miyaura Cross-Coupling Protodeboronation Electron-Withdrawing Substituents

Differentiated Biological Activity: The Role of the Trifluoromethylpyrimidine Scaffold in Kinase Inhibition

The trifluoromethylpyrimidine moiety is a privileged scaffold in kinase inhibitor drug discovery. In a SAR study of diaminopyrimidines, compounds incorporating a trifluoromethylpyrimidine core demonstrated high potency for proline-rich tyrosine kinase 2 (PYK2) and achieved 10- to 20-fold selectivity over focal adhesion kinase (FAK) [1]. This class-level evidence underscores the value of the trifluoromethylpyrimidine building block for achieving both potency and selectivity. In contrast, unsubstituted pyrimidine analogs would lack the specific electronic and lipophilic properties conferred by the -CF₃ group, which are critical for optimal target engagement and selectivity.

Kinase Inhibition Structure-Activity Relationship (SAR) PYK2

Improved Antitumor Potency of Trifluoromethylpyrimidine Derivatives

The incorporation of a trifluoromethyl group into pyrimidine derivatives has been shown to enhance antitumor activity. A study on trifluoromethyl-substituted pyrimidine derivatives found that compound 17v, featuring a trifluoromethylpyrimidine core, exhibited potent anti-proliferative activity against H1975 lung cancer cells with an IC50 of 2.27 μM, significantly outperforming the positive control 5-FU (IC50 = 9.37 μM) [1]. This class-level finding demonstrates the functional impact of the -CF₃ group on biological activity.

Antitumor Cytotoxicity Structure-Activity Relationship (SAR)

Handling and Storage Requirements for a Heteroaryl Boronic Acid

As a heteroaryl boronic acid, this compound requires specific storage conditions to maintain its integrity. Vendor specifications recommend long-term storage in a cool, dry place, reflecting the general stability of aryl boronic acids but also acknowledging the potential for hydrolysis and decomposition common to this class . This is a supporting detail for procurement and inventory management, differentiating it from more robust, shelf-stable building blocks.

Stability Storage Procurement

Key Application Scenarios for (2-(Trifluoromethyl)pyrimidin-4-yl)boronic Acid


Scaffold Diversification in PYK2 Kinase Inhibitor Drug Discovery Programs

This compound is the optimal building block for introducing a 2-(trifluoromethyl)pyrimidin-4-yl moiety into new chemical entities targeting proline-rich tyrosine kinase 2 (PYK2). As demonstrated by class-level SAR, the trifluoromethylpyrimidine core is essential for achieving potent PYK2 inhibition and 10- to 20-fold selectivity over FAK [1]. Using this specific boronic acid allows medicinal chemists to directly install a validated pharmacophore, a step that is critical for maintaining the desired potency and selectivity profile, unlike using an unsubstituted or differently substituted pyrimidine boronic acid [1].

Synthesis of Potent Antitumor Agents Against Lung Cancer Cells

This reagent is ideal for the synthesis of novel antitumor compounds, particularly those targeting non-small cell lung cancer. Research on trifluoromethyl-substituted pyrimidines has shown that a derivative with this core can inhibit H1975 lung cancer cell proliferation with an IC50 of 2.27 μM, which is more than four times more potent than the standard chemotherapeutic 5-FU [1]. This scenario leverages the strong electron-withdrawing and lipophilic properties of the -CF₃ group to enhance the biological activity of the final molecule [1].

Challenging Suzuki-Miyaura Cross-Coupling Method Development

This compound is a suitable candidate for developing robust cross-coupling protocols with challenging electrophiles. Its classification as a 2-heteroarylboronic acid means it is inherently prone to protodeboronation, a known limitation of this class [1]. This characteristic makes it a valuable test substrate for optimizing advanced coupling methods, such as those employing pinacol boronates with Pd(OAc)₂/S-Phos/LiOH systems, which are specifically designed to overcome decomposition and achieve high yields with otherwise difficult 2-heteroaryl partners [1].

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